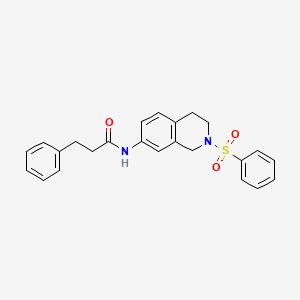

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of propanamide . Propanamide is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, propanamide can be prepared by the condensation reaction between urea and propanoic acid .Aplicaciones Científicas De Investigación

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide and its derivatives have been extensively studied for their inhibitory activity against PNMT, an enzyme crucial in epinephrine synthesis. Compounds like these have shown remarkable potency and selectivity in inhibiting PNMT. For instance, Grunewald et al. (2005) synthesized a series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines with high PNMT inhibitory potency and selectivity, indicating potential for therapeutic applications in conditions where epinephrine modulation is beneficial (Grunewald, Romero, & Criscione, 2005).

Novel Synthetic Methods

Recent advancements in synthetic chemistry have led to new methods for the synthesis of 3-arylsulfonylquinoline derivatives, which are important pharmaceutical drugs. For example, Zhang et al. (2016) developed a tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines, providing a straightforward route for the formation of a C-S bond and quinoline ring in one step (Zhang et al., 2016).

Molecular Interaction Studies

Understanding the molecular interactions of these compounds with enzymes like PNMT is crucial for developing more effective inhibitors. Grunewald et al. (2006) compared the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of PNMT, providing insights into the structural requirements for enzyme inhibition (Grunewald et al., 2006).

Electronic Properties and Applications

Research into the electronic properties of these compounds has also been explored. Jeon et al. (2014) synthesized new electron transport materials with a diphenylsulfone core for use in phosphorescent organic light emitting diodes (PhOLEDs), demonstrating the versatility of these compounds in electronic applications (Jeon, Earmme, & Jenekhe, 2014).

Antimicrobial and Antioxidant Activities

Arylsulfonamide-based derivatives of these compounds have been evaluated for their antimicrobial and antioxidant activities. Kumar and Vijayakumar (2017) synthesized new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and evaluated their antibacterial and antifungal activities, indicating potential for use in pharmaceuticals (Kumar & Vijayakumar, 2017).

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c27-24(14-11-19-7-3-1-4-8-19)25-22-13-12-20-15-16-26(18-21(20)17-22)30(28,29)23-9-5-2-6-10-23/h1-10,12-13,17H,11,14-16,18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKBMOIHJFRSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)

![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)

![7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)

![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2707726.png)

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)

![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)